![molecular formula C23H19ClN4O3 B11195240 N-(4-chlorobenzyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11195240.png)
N-(4-chlorobenzyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a cyclopropyl-1,2,4-oxadiazolyl group, and a dihydroquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the 4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL) group: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like hydrazine and carboxylic acids.
Synthesis of the 2-OXO-1,2-DIHYDROQUINOLIN-1-YL group: This can be achieved through the condensation of aniline derivatives with suitable diketones.
Coupling of the chlorophenylmethyl group: This step involves the reaction of the chlorophenylmethyl halide with the previously synthesized intermediate, often using a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could result in various substituted chlorophenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.
Medicine
In medicinal chemistry, N-[(4-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE shares structural similarities with other quinoline derivatives and oxadiazole-containing compounds.
- **N-[(4-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its combination of a chlorophenyl group, a cyclopropyl-1,2,4-oxadiazolyl group, and a dihydroquinolinyl group. This specific combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C23H19ClN4O3 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClN4O3/c24-16-9-5-14(6-10-16)12-25-20(29)13-28-19-4-2-1-3-17(19)18(11-21(28)30)23-26-22(27-31-23)15-7-8-15/h1-6,9-11,15H,7-8,12-13H2,(H,25,29) |
InChI Key |
MKRNIQJWRCYIKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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